Product packaging for beta-Parinaric acid(Cat. No.:CAS No. 18427-44-6)

beta-Parinaric acid

Cat. No.: B101941
CAS No.: 18427-44-6
M. Wt: 276.4 g/mol
InChI Key: IJTNSXPMYKJZPR-UHFFFAOYSA-N
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Description

Beta-parinaric acid (also known as all- trans -parinaric acid or t-PnA) is a naturally occurring, conjugated tetraenoic fatty acid valued in biophysical research for its exceptional properties as an intrinsic fluorescent membrane probe . Its structure closely mimics that of native phospholipid fatty acyl chains, allowing for integration into lipid bilayers with minimal perturbation to the host membrane, thereby providing insightful data on lipid dynamics and organization . This probe is particularly powerful for determining characteristic temperatures and detecting phase transitions in model and cellular membranes, including plasma membranes, microsomes, and mitochondria . A key differentiator of this compound is its marked preference for solid-ordered (gel) phases over liquid-disordered phases, a unique characteristic that makes it exceptionally sensitive for revealing the presence of gel-phase domains in lipid bilayers . Its fluorescence parameters—including quantum yield, lifetime, and anisotropy—are highly responsive to the packing density and order of the surrounding lipids, with a very long lifetime component (e.g., ~35 ns) observed in gel-phase DPPC bilayers . Researchers utilize this compound to study lipid-protein interactions, investigate biomembrane structure through techniques like FRET (where it acts as an energy acceptor from tryptophan residues), and assess the effects of various additives on membrane fluidity . It is also employed in food chemistry to study the foam stability of beer by assessing the lipid-binding potential of proteins . Disclaimer: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. It must not be administered to humans. Researchers should handle this compound with care, as it is susceptible to oxidation and photodimerization; handling under inert gas and protection from light is strongly advised .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O2 B101941 beta-Parinaric acid CAS No. 18427-44-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18427-44-6

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

octadeca-9,11,13,15-tetraenoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)

InChI Key

IJTNSXPMYKJZPR-UHFFFAOYSA-N

SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O

Canonical SMILES

CCC=CC=CC=CC=CCCCCCCCC(=O)O

Appearance

Assay:>95% (may contain up to 5% trans-Parinaric acid)A crystalline solid

Other CAS No.

18841-21-9

Pictograms

Irritant

Synonyms

cis-parinaric acid
octadecatetraenoic acid
paranaric acid
parinaric acid
parinaric acid, (all-E)-isomer
parinaric acid, (Z,Z,E,E)-isome

Origin of Product

United States

Advanced Methodologies Utilizing Beta Parinaric Acid As a Fluorescent Reporter Molecule

Spectroscopic Principles Underpinning Beta-Parinaric Acid Fluorescence

The utility of this compound as a membrane probe is rooted in the sensitivity of its fluorescence characteristics—such as emission intensity, quantum yield, and lifetime—to the polarity and physical state of its immediate microenvironment. mdpi.comuu.nl

The absorption spectrum of this compound (β-PnA), also referred to as trans-parinaric acid (t-PnA), exhibits a characteristic vibronic structure with three absorption maxima. semanticscholar.orgtubitak.gov.tr In non-polar solvents, these peaks are typically observed around 290 nm, 302 nm, and 317 nm. semanticscholar.orgtubitak.gov.tr The absorption spectrum's position at wavelengths longer than the absorption of aromatic amino acids and nucleotides makes it suitable for studying biological systems with minimal interference from these cellular chromophores. nih.gov However, its absorption range does overlap with the emission of tryptophan, enabling studies of lipid-protein interactions through Förster resonance energy transfer (FRET). nih.govpsu.edu

The emission spectrum of β-PnA is a broad, unstructured band. nih.gov While the position of the emission maximum is largely independent of the environment, its intensity and quantum yield are highly sensitive to the surrounding medium. uu.nl In polar protic solvents like methanol, the emission maximum is near 410 nm. nih.gov The fluorescence quantum yield is very low in water but increases significantly in less polar, non-protic solvents and, most notably, upon incorporation into lipid bilayers. uu.nlnih.gov This property is central to its use in monitoring lipid binding and membrane partitioning events.

The table below summarizes the spectroscopic properties of this compound in different environments.

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Spectroscopic Properties of this compound in Various Microenvironments
EnvironmentAbsorption Maxima (λmax)Emission Maximum (λem)Reference
Methanol~290, 302, 317 nm~410 nm semanticscholar.orgnih.gov
Egg PC Vesicles~304, 319 nm (Excitation)~432 nm uu.nlresearchgate.net
DPPC (Gel Phase)Not specifiedNot specified, but sensitive to phase nih.gov
POPC (Liquid-Disordered Phase)Not specifiedNot specified, but sensitive to phase nih.gov

The fluorescence intensity of this compound is modulated by its environment through several mechanisms, primarily enhancement in hydrophobic environments and quenching by various processes.

Fluorescence Enhancement: The most significant modulation is the dramatic enhancement of fluorescence quantum yield when β-PnA transitions from a polar aqueous environment to a non-polar, hydrophobic one, such as the acyl chain region of a lipid bilayer. uu.nlnih.gov The fluorescence of the probe is almost nonexistent in water but increases markedly upon partitioning into a membrane. uu.nlthermofisher.com This phenomenon is the basis for assays that measure the binding of the fatty acid to membranes or proteins. uu.nlnih.gov For example, when binding to bovine serum albumin, a significant fluorescence enhancement is observed. nih.gov The ordered environment of a gel-phase lipid bilayer further enhances the fluorescence intensity compared to the more fluid, liquid-crystalline phase. nih.gov

Fluorescence Quenching: Conversely, the fluorescence of β-PnA can be diminished or "quenched." When small volumes of an ethanolic solution of the probe are added to a buffer, the molecules aggregate, leading to strong self-quenching (probe-probe interaction) and very low fluorescence. uu.nl Dilution of the probe into a membrane phase alleviates this self-quenching, contributing to the observed fluorescence enhancement. uu.nl Furthermore, the conjugated tetraene structure of β-PnA makes it highly susceptible to oxidation by free radicals. uu.nlresearchgate.net This oxidative destruction of the chromophore leads to an irreversible loss of fluorescence, a property that has been exploited to develop sensitive assays for lipid peroxidation. uu.nlresearchgate.net Its fluorescence can also be quenched by energy transfer to suitable acceptors, such as the heme moiety in cytochrome c or by proximity to certain amino acid residues in proteins. nih.govplos.org

Fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, is another powerful parameter provided by this compound. Its fluorescence decays are complex and are best described by multiple lifetime components, reflecting the heterogeneity of its environment. psu.edunih.gov This sensitivity makes lifetime measurements particularly useful for detecting and characterizing different lipid phases within a bilayer. ebi.ac.ukresearchgate.netacs.org

A key finding is that β-PnA exhibits a very long lifetime component when it resides in a solid-ordered (gel) phase. mdpi.comnih.gov For instance, in 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers at 25°C (gel phase), a lifetime component as long as 35 ns has been reported. nih.gov The presence of a long lifetime component (10-14 ns) has also been used to quantitatively detect the formation of the liquid-ordered (l_o) phase in cholesterol-containing membranes. ebi.ac.ukresearchgate.net In contrast, β-PnA in a liquid-disordered (l_d) phase has a markedly shorter fluorescence lifetime. acs.org This distinct signature allows researchers to study phase transitions, phase coexistence, and the formation of lipid domains or "rafts" in both model and cellular membranes. researchgate.netnih.govmpg.de

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Reported Fluorescence Lifetimes of this compound (t-PnA) in Lipid Systems
Lipid SystemPhaseTemperatureLifetime Component(s)Reference
DPPCGel (Lβ')25°CVery long component (~35 ns) mdpi.comnih.gov
Dimyristoylphosphatidylcholine (B1235183)/CholesterolLiquid-Ordered (β-phase)30-40°CLong component (10-14 ns) ebi.ac.ukresearchgate.net
DOPC/PSM/CholesterolLiquid-Ordered23°CIntermediate-length lifetime acs.org
DOPC/PSM/CholesterolGel23°CLong lifetime acs.org
DOPC/PSM/CholesterolLiquid-Disordered23°CShort lifetime acs.org

Strategies for this compound Integration into Biological Systems

To study membranes, this compound must first be incorporated into the lipid system of interest. This can be achieved through two primary methods: direct exogenous addition to membranes or biosynthetic integration by living cells.

This compound can be introduced exogenously to both artificial model membranes (e.g., liposomes) and biological membranes isolated from cells. uu.nlnih.gov The typical procedure involves preparing a stock solution of the fatty acid in an organic solvent like ethanol (B145695) and then injecting a small volume of this solution into an aqueous buffer containing the membranes. uu.nl The incorporation of the probe into the membranes is a spontaneous partitioning process, driven by the hydrophobic effect. uu.nlacs.org

This integration can be monitored in real-time by observing the increase in fluorescence intensity. uu.nl As the β-PnA molecules leave the aqueous phase, where their fluorescence is quenched, and insert into the hydrophobic core of the lipid bilayer, their fluorescence quantum yield increases dramatically, resulting in a stronger signal. uu.nl This method has been used to study the physical properties, such as characteristic phase transition temperatures, of plasma membranes, microsomes, and mitochondria from cultured cells. nih.gov It is also the standard method for studying lipid-protein interactions and the phase behavior of defined lipid mixtures in model vesicles. nih.govacs.org

A more sophisticated approach involves harnessing the cell's own metabolic machinery to incorporate β-PnA into its membrane lipids. nih.govnih.gov In this strategy, living cells are cultured in a medium supplemented with this compound. The cells take up the fluorescent fatty acid and, through their natural lipid biosynthetic pathways, incorporate it into complex lipids, primarily phospholipids (B1166683) like phosphatidylethanolamine (B1630911) and phosphatidylcholine. nih.gov

This method offers the advantage of placing the probe within a biologically assembled and authentic membrane context. It has been successfully demonstrated in various systems. For example, the E. coli fatty acid auxotroph 30Eβox⁻ can effectively incorporate β-PnA into its membrane phospholipids, allowing for the study of phase transitions in living cells. nih.govresearchgate.net Similarly, cultured mammalian cells have been shown to biosynthetically incorporate the probe, enabling the investigation of thermally induced structural changes in their cellular lipids. nih.gov This in-vivo labeling approach provides a powerful tool for studying the properties of membranes in their native, functional state.

Application in Artificial Lipid Bilayers and Vesicle Systems

This compound, a naturally occurring 18-carbon polyunsaturated fatty acid with four conjugated double bonds, serves as a powerful fluorescent probe for investigating the biophysical properties of artificial lipid bilayers and vesicles. Its structural similarity to endogenous lipids allows it to be incorporated into model membranes with minimal perturbation. nih.gov The probe's fluorescence characteristics, such as quantum yield, lifetime, and anisotropy, are exquisitely sensitive to the local lipid environment, making it an invaluable tool for studying membrane structure and dynamics. mdpi.com

This compound and its isomer, trans-parinaric acid (t-PnA), are widely used to determine the thermotropic phase behavior of artificial lipid membranes. The probe's fluorescence intensity and lifetime increase significantly when it resides in a more ordered, gel-phase (solid-ordered) environment compared to a disordered, liquid-crystalline (liquid-disordered) phase. mdpi.comnih.gov This change allows for the precise determination of phase transition temperatures (Tm) in vesicles composed of single or multiple lipid species.

For instance, in vesicles made of dipalmitoylphosphatidylcholine (DPPC), a distinct gel-to-fluid phase transition can be observed by monitoring the fluorescence properties of the incorporated probe as a function of temperature. nih.govuca.edu.ar The fluorescence lifetime is particularly informative; a long lifetime component is characteristic of the probe in the solid (gel) phase, while a short lifetime component is observed in the fluid phase. nih.gov In the transition region, both components coexist.

Table 1: Fluorescence Lifetime of Parinaric Acid in Dipalmitoylphosphatidylcholine (DPPC) Vesicles This table illustrates the distinct fluorescence lifetimes for parinaric acid when embedded in DPPC vesicles, corresponding to the physical state (phase) of the lipid bilayer.

Lipid PhaseProbe EnvironmentTypical Fluorescence Lifetime (nanoseconds, ns)Reference
Gel Phase (<41°C)Solid, ordered~35 - 50 mdpi.comnih.gov
Fluid Phase (>41°C)Liquid-crystalline, disordered~5 nih.gov

The fluorescence anisotropy of this compound, which reflects the probe's rotational mobility, also provides detailed information about lipid packing and order. nih.govnih.gov In the rigid gel phase, the probe's motion is restricted, resulting in high anisotropy. As the membrane melts into the fluid phase, the increased mobility leads to a sharp decrease in anisotropy, pinpointing the transition temperature. nih.gov

In multicomponent lipid vesicles that mimic the complexity of cellular membranes, lipids can segregate into distinct domains with different physical properties, often referred to as lipid rafts. This compound and its isomers are instrumental in studying this lateral heterogeneity due to their preferential partitioning between different lipid phases. nih.gov

Trans-parinaric acid, with its linear, all-trans polyene chain, shows a strong preference for partitioning into solid-ordered (gel) or liquid-ordered (Lo) domains. nih.govresearchgate.net In contrast, cis-parinaric acid, which has a bent structure due to its cis double bonds, distributes more evenly between solid and fluid phases. nih.govnih.gov This differential partitioning allows researchers to quantify the proportion of lipids in different phases within a mixed bilayer system. The mole fraction partition coefficient (K), which describes the probe's distribution between the lipid membrane and the aqueous phase, is typically in the range of 1-5 x 10^6. nih.gov The partition coefficient between solid and fluid phases (Kps/f) for trans-parinaric acid can be significantly greater than 1, highlighting its preference for ordered domains. researchgate.net

Table 2: Partitioning Behavior of Parinaric Acid Isomers in Two-Phase Lipid Systems This table summarizes the differential partitioning of cis- and trans-parinaric acid between coexisting solid (gel) and fluid (liquid-crystalline) lipid phases in model vesicles, a key factor in their use for studying membrane domains.

Probe IsomerPreferential PartitioningPartition Coefficient (Solid/Fluid, Kps/f)Reference
trans-Parinaric acidSolid (gel) phase~3.3 researchgate.net
cis-Parinaric acidNearly equal distribution~0.92 researchgate.net

The formation of liquid-ordered phases, often induced by cholesterol, can be quantitatively monitored by analyzing the fluorescence lifetime distributions of trans-parinaric acid. ebi.ac.ukmpg.de The appearance of a long-lifetime component corresponds to the formation of the cholesterol-induced Lo phase, allowing for the construction of detailed phase diagrams for ternary lipid mixtures (e.g., a saturated lipid, an unsaturated lipid, and cholesterol). uca.edu.armpg.de

The conjugated polyene system of parinaric acid is highly susceptible to attack by free radicals, a process that destroys its chromophore and leads to a loss of fluorescence. thermofisher.comnih.gov This property makes it an exceptionally sensitive reporter for monitoring lipid peroxidation in liposome (B1194612) systems. uu.nlnih.gov

In a typical assay, cis-parinaric acid is incorporated into vesicles. The peroxidation process is then initiated, for example, by adding a water-soluble or lipid-soluble azo initiator or a system like Cu²⁺/H₂O₂. nih.govuu.nl The rate of lipid peroxidation is directly measured by monitoring the decay of the probe's fluorescence intensity over time. This method is sensitive enough to compare the oxidative damage caused by different stressing agents and to evaluate the protective effects of various antioxidants incorporated into the membrane or present in the aqueous solution. nih.gov For example, studies have shown that hydrogen peroxide can be a more effective oxidizing agent than t-butyl hydroperoxide at similar concentrations in liposomal systems. nih.gov

Compound Index

Elucidation of Lipid Biophysics and Membrane Dynamics Via Beta Parinaric Acid Probing

Analysis of Membrane Fluidity and Thermotropic Phase Transitions

The spectroscopic properties of beta-parinaric acid are highly sensitive to its local environment, making it an excellent reporter of membrane fluidity and phase behavior. Changes in fluorescence intensity, anisotropy, and lifetime provide detailed insights into the organization and dynamics of lipid bilayers.

Quantitative Assessment of Lipid Bilayer Order and Molecular Motion

This compound's fluorescence anisotropy is a powerful parameter for quantifying the order and molecular motion within lipid bilayers. In more ordered membrane phases, such as the gel phase, the rotational motion of the probe is restricted, leading to higher fluorescence anisotropy values. Conversely, in the more fluid, liquid-disordered phase, the probe experiences greater rotational freedom, resulting in lower anisotropy. This sensitivity allows for the detailed characterization of lipid packing and acyl chain order. mdpi.comnih.gov

Molecular dynamics simulations have further elucidated the behavior of this compound within different lipid environments. These studies show that the linear structure of this compound allows it to pack tightly with lipid acyl chains, particularly in the ordered gel phase of lipids like dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). nih.gov This tight packing restricts the probe's rotational motion, which is reflected in the experimental fluorescence data. mdpi.comnih.gov The fluorescence lifetime of this compound is also significantly affected by the membrane phase, exhibiting a much longer lifetime component in the gel phase compared to the fluid phase. mdpi.comnih.gov

Determination of Characteristic Transition Temperatures and Phase Separations in Heterogeneous Membrane Systems

The temperature-dependent changes in the fluorescence properties of this compound are widely used to determine the characteristic thermotropic phase transition temperatures of lipid bilayers. As a lipid system transitions from the gel to the liquid-crystalline state, a sharp change in the fluorescence intensity and anisotropy of the incorporated this compound is observed. For example, in dispersions of dipalmitoyl phosphatidylcholine (DPPC), this compound fluorescence monitors a sharp phase transition at 42°C. nih.gov

In more complex, heterogeneous membrane systems composed of multiple lipid species, this compound can be used to detect phase separations and the formation of distinct lipid domains. The probe preferentially partitions into different lipid phases based on their physical properties. Molecular dynamics simulations and experimental data indicate that this compound has a significantly higher partition coefficient for the gel phase over the fluid phase. mdpi.com This preferential partitioning allows for the characterization of coexisting lipid domains within a membrane. The fluorescence lifetime of this compound is particularly sensitive to the formation of ordered domains (gel or liquid-ordered). nih.gov By analyzing the fluorescence decay, researchers can gain insights into the presence and characteristics of these domains. nih.govresearcher.life Studies on plasma membranes and their extracted lipids from cultured cells using this compound have revealed multiple characteristic transition temperatures, indicating complex phase behavior. nih.gov

Table 1: Characteristic Transition Temperatures in LM Cell Membranes and Lipids Detected by this compound

Sample Characteristic Temperatures (°C)
Plasma Membranes ~18, 23, 31, 38, 43
Plasma Membrane Lipids ~18, 23, 31, 38, 43
Microsomes ~18, 23, 31, 38, 43
Microsomal Lipids ~18, 23, 31, 38, 43
Mitochondria ~18, 23, 31, 38, 43
Mitochondrial Lipids ~18, 23, 31, 38, 43

Data sourced from reference nih.gov

Influence of Sterols and Phospholipid Composition on Membrane Fluidity and Probe Partitioning

The presence of sterols, such as cholesterol, and variations in phospholipid composition significantly modulate membrane fluidity and the partitioning of fluorescent probes like this compound. Cholesterol is known to have a "fluidizing" effect on gel-phase membranes and an "ordering" effect on fluid-phase membranes, leading to the formation of the liquid-ordered (Lo) phase. researchgate.net

The addition of cholesterol to a lipid bilayer broadens and diminishes the magnitude of the main phase transition as monitored by this compound fluorescence. nih.gov This is due to the interaction of cholesterol with the phospholipid acyl chains, which alters the cooperativity of the transition. The affinity of cholesterol for different phospholipids (B1166683) is a key determinant in the formation of ordered domains. nih.gov In ternary mixtures of an unsaturated phospholipid, a saturated phospholipid, and cholesterol, the differential interactions of cholesterol can promote lateral segregation of the lipids. researchgate.net

Molecular dynamics simulations have shown that this compound exhibits a strong, temperature-dependent interaction with cholesterol. researchgate.net The partitioning of this compound is also influenced by the phospholipid headgroup. While both cis- and trans-parinaric acid partition similarly into fluid-phase 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers, the all-trans isomer (this compound) shows a much greater preference for the gel phase of DPPC. mdpi.comnih.gov This is attributed to its nearly linear shape, which allows for tighter packing within the ordered lipid environment. nih.gov

Investigations into Lipid-Protein Intermolecular Interactions

This compound's fluorescent properties are also modulated upon binding to proteins, making it a useful tool for studying lipid-protein interactions.

Characterization of this compound Binding to Soluble and Membrane-Associated Proteins

The binding of this compound to both soluble and membrane-associated proteins can be characterized by changes in its fluorescence and absorption spectra. For instance, when alpha-parinaric acid (a geometric isomer of this compound) binds to bovine serum albumin (BSA), a soluble protein, an enhancement in fluorescence, shifts in the absorption spectrum, and quenching of the protein's intrinsic tryptophan fluorescence are observed. nih.gov These changes can be used to determine binding constants and the number of binding sites. nih.gov

In the context of membrane proteins, alterations in the fluorescence anisotropy of this compound can indicate changes in lipid-protein interactions. A study on cataractous rat lenses showed that an increase in the order of cortical membranes was dependent on the presence of membrane proteins, suggesting an alteration in lipid-protein interactions in the diseased state. nih.gov this compound has also been used to study its binding to fatty acid-binding proteins (FABPs), which are involved in the intracellular transport of fatty acids. uniprot.org For example, it binds to EgFABP1, a fatty acid binding protein from Echinococcus granulosus. plos.org

Probing Protein Conformation Changes and Ligand Binding Site Hydrophobicity

The binding of this compound to proteins is often accompanied by an increase in its fluorescence quantum yield, which is indicative of the hydrophobic nature of the binding site. researchgate.netnih.gov This property allows researchers to probe the hydrophobicity of ligand binding pockets in proteins.

Furthermore, changes in the spectroscopic properties of this compound can signal conformational changes in the protein. For example, the pH-dependent binding of trans-parinaric acid to bovine beta-lactoglobulin, a lipocalin member, demonstrated that a conformational movement of a loop at the opening of the protein's central hydrophobic cavity governs the inclusion of the fatty acid. researchgate.netnih.gov This was evidenced by the reversible disappearance and reappearance of an induced circular dichroism (CD) signal with pH changes. nih.gov The appearance of an intense induced CD band upon binding indicates that the achiral this compound molecule adopts a chiral conformation within the protein's binding site. researchgate.netnih.gov

Table 2: Spectroscopic Changes of Parinaric Acid Upon Binding to Bovine Beta-Lactoglobulin (BLG)

Spectroscopic Technique Observation upon Binding Interpretation
UV-Vis Absorption Bathochromic (red) shift Binding of the ligand
Fluorescence Spectroscopy Dramatic increase in intensity Hydrophobic nature of the binding site
Circular Dichroism (CD) Appearance of an intense negative induced band Complexation of a single ligand molecule in a chiral conformation

Data sourced from references researchgate.netnih.gov

Fluorescence Resonance Energy Transfer (FRET) Applications in Lipid-Protein Complexes

This compound, also known as trans-parinaric acid (t-PnA), serves as an effective acceptor fluorophore in Fluorescence Resonance Energy Transfer (FRET) studies aimed at elucidating the intricacies of lipid-protein interactions. nih.gov Its structural similarity to endogenous fatty acids allows it to be integrated into lipid bilayers with minimal perturbation, making it a valuable tool for investigating the immediate lipid environment of membrane proteins. wikipedia.org FRET can occur between intrinsic tryptophan residues within a protein (the donor) and this compound (the acceptor) when they are in close proximity, typically within 10 nanometers. portlandpress.comresearchgate.net This phenomenon allows researchers to measure the binding affinity of the fluorescent lipid to the protein and to characterize the nature of the lipid-binding site. portlandpress.com

One key application involves using FRET to quantify the binding of fluorescently labeled fatty acids to lipid transfer proteins. portlandpress.comresearchgate.net For instance, FRET has been measured between the single tryptophan residue of the non-specific lipid-transfer protein (nsL-TP) and parinaric acid, confirming that the fatty acid is accommodated within the protein's lipid-binding site. portlandpress.comresearchgate.net The efficiency of this energy transfer can be used to determine binding affinities. By competing off the fluorescent probe with non-fluorescent lipid species, the relative binding affinities of various lipids for the protein can be established. portlandpress.com

Studies on the acetylcholine (B1216132) receptor (AChR) have utilized FRET between the receptor's tryptophan residues and parinaric acid isomers to probe lipid selectivity. nih.gov Such experiments have demonstrated that the receptor can preferentially interact with certain types of lipids, providing insight into how the surrounding lipid annulus can modulate protein function. nih.gov The analysis of FRET efficiency can even provide an estimation of the enrichment of the acceptor lipid around the protein, offering a quantitative measure of this preference. nih.gov

Table 1: FRET-Based Binding Affinity of Fluorescent Fatty Acids to nsL-TP

Fluorescent Fatty Acid Excitation Wavelength (nm) Tryptophan Emission (nm) Sensitized Emission (nm) Dissociation Constant (Kd) (µM) Reference
cis-Parinaric Acid 280 335 415 0.18 researchgate.net
Pyrene Dodecanoic Acid 280 335 435 0.24 researchgate.net

Insights into Membrane Structural Organization and Heterogeneity

This compound is a powerful probe for investigating the structural organization and heterogeneity of lipid membranes due to its unique spectroscopic properties that are highly sensitive to the local lipid environment. mdpi.comthermofisher.com

Mapping Probe Location and Orientation within Lipid Bilayers

Molecular dynamics simulations have provided detailed insights into the precise location and orientation of this compound within lipid bilayers. mdpi.comuc.ptnih.gov In both liquid-disordered (POPC) and solid-ordered (DPPC) phase bilayers, the carboxylate group of the probe anchors itself near the water/lipid interface, in proximity to the lipid headgroups. mdpi.comuc.pt From this anchor point, the acyl tail, which contains the tetraene fluorophore, extends into the hydrophobic core of the membrane leaflet. mdpi.comuc.pt

In 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayers, which represent a fluid or liquid-disordered phase, the almost linear structure of this compound allows it to span virtually the entire membrane leaflet. mdpi.com Its orientation distribution is similar to that of the host phospholipid acyl chains, indicating it fits well within the hydrocarbon region of a fluid membrane. nih.gov

In the more ordered gel phase of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers, this compound exhibits a more constrained orientation. nih.gov Its long axis tilt angle distribution is narrower compared to both the surrounding DPPC acyl chains and to its cis-isomer, alpha-parinaric acid, in the same environment. nih.gov This indicates a more defined, upright orientation within the highly ordered gel phase. nih.gov The almost linear t-PnA molecules experience tighter lipid packing around them, especially in DPPC. uc.pt

Table 2: Average Long Axis Tilt Angles of Parinaric Acid and Lipid Acyl Chains

Membrane Component Average Tilt Angle (°) Reference
POPC (Fluid) sn-1 chain 30.0 nih.gov
sn-2 chain 32.5 nih.gov
cis-Parinaric Acid 30.9 nih.gov
DPPC (Gel) sn-1 chain 32.7 nih.gov
sn-2 chain 32.1 nih.gov
beta-Parinaric Acid 28.4 nih.gov
cis-Parinaric Acid 28.9 nih.gov

Assessment of Lipid Packing Density and Microdomain Formation

This compound is exceptionally sensitive to the packing density of lipids, making it an excellent probe for identifying and characterizing lipid microdomains, such as gel or liquid-ordered (Lo) phases. frontiersin.orgresearchgate.net Its fluorescence quantum yield and lifetime increase dramatically when it moves from a fluid, disordered environment to a more tightly packed, solid-like domain. mdpi.comthermofisher.com The fluorescence decay lifetime of this compound can vary from approximately 1 nanosecond in a fluid phase to over 30 nanoseconds in a gel phase, providing a clear signal for the presence of ordered domains. thermofisher.comresearchgate.netresearchgate.net

This distinct preference for ordered phases has been exploited to detect the presence of small amounts of gel phase lipids coexisting with fluid phase lipids and to map lipid mixture phase diagrams. mdpi.comnih.gov For example, in mixed bilayers of dimyristoylphosphatidylcholine (B1235183) and cholesterol, the appearance of a long-lifetime fluorescence component (10-14 ns) for this compound quantitatively reports on the formation of the liquid-ordered beta-phase. nih.gov This has been instrumental in demonstrating that cholesterol can induce lipid packing heterogeneity and the formation of liquid-ordered domains in membranes rich in unsaturated lipids. nih.govebi.ac.uk

Research in live cells, such as the yeast Saccharomyces cerevisiae, has used this compound to provide direct evidence for the existence of solid-ordered (So) or gel-like domains within the plasma membrane. frontiersin.orgresearchgate.net The detection of a very long fluorescence lifetime component (~41 ns) confirmed that sphingolipid-enriched domains in these cells are in a solid state, highlighting the probe's utility in studying membrane heterogeneity in vivo. frontiersin.orgmdpi.com Studies have also shown that trans-unsaturations in fatty acids, similar to the structure of this compound, favor partitioning into ordered phases, which supports the probe's preferential association with these domains. core.ac.uk

Beta Parinaric Acid in Oxidative Stress and Cellular Antioxidant Defense Research

Real-time Monitoring of Lipid Peroxidation Events

Beta-parinaric acid, a naturally occurring polyunsaturated fatty acid with four conjugated double bonds, serves as a highly sensitive fluorescent probe for monitoring lipid peroxidation in real-time. nih.govwikipedia.org Its unique structure makes it susceptible to oxidative degradation by free radicals, resulting in a quantifiable loss of fluorescence. rsc.orgnih.gov This characteristic allows researchers to directly observe the initial stages of lipid peroxidation as it occurs, offering a dynamic view of oxidative stress in various biological and model systems. nih.govuu.nl

Mechanistic Studies of Free Radical-Mediated Oxidative Degradation of Fatty Acids

The oxidative destruction of this compound is initiated by free radical attack, a process that mirrors the peroxidation of endogenous polyunsaturated fatty acids within cellular membranes. rsc.orgcirad.fr The conjugated double bond system of this compound is particularly vulnerable to attack by peroxyl radicals (ROO•). cirad.frchemrxiv.org This interaction leads to the abstraction of a hydrogen atom from the fatty acid, creating a lipid radical (L•). cirad.fr This radical then reacts with molecular oxygen to form a lipid peroxyl radical (LOO•), propagating a chain reaction of lipid peroxidation. cirad.fr The disruption of the conjugated system through this oxidative cascade results in the irreversible loss of the molecule's intrinsic fluorescence. rsc.org

The process can be summarized in the following key steps:

Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from this compound, forming a carbon-centered radical.

Propagation: The carbon-centered radical reacts with oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another unsaturated fatty acid, continuing the chain reaction.

Termination: The radical chain reaction is terminated when two radicals react with each other or when a chain-breaking antioxidant donates a hydrogen atom.

The fluorescence decay of this compound provides a direct measure of the rate of this oxidative degradation, allowing for detailed kinetic studies of free radical-mediated processes. nih.govnih.gov

Comparative Analysis with End-Product Assays for Oxidative Damage

Traditional methods for assessing lipid peroxidation, such as the Thiobarbituric Acid Reactive Substances (TBARS) assay, measure the accumulation of secondary oxidation products like malondialdehyde (MDA). wikipedia.orgmdpi.com While widely used, these end-product assays have limitations. The TBARS assay is not entirely specific for MDA, and the harsh acidic and high-temperature conditions of the assay can generate artifacts. nwlifescience.comnih.govnih.gov

In contrast, the this compound assay offers a direct and real-time measurement of the initial phase of lipid peroxidation. nih.gov Studies comparing the two methods have shown that this compound is significantly more sensitive to peroxidative stress than assays that measure end-products. uu.nl For instance, a noticeable decrease in this compound fluorescence can be detected almost immediately after the initiation of oxidative stress, often before a significant accumulation of TBARS or conjugated dienes is measurable. uu.nlnih.gov This high sensitivity makes the this compound assay a valuable tool for detecting the early events of oxidative damage.

Table 1: Comparison of this compound Assay and TBARS Assay

FeatureThis compound AssayTBARS Assay
Principle Measures the real-time loss of fluorescence due to oxidative degradation of the probe. nih.govMeasures the end-product malondialdehyde (MDA) and other reactive substances. wikipedia.orgnih.gov
Timing of Measurement Monitors the initial stages of lipid peroxidation. nih.govMeasures accumulated damage after a period of oxidation. mdpi.com
Sensitivity High sensitivity to early oxidative events. uu.nlLower sensitivity; may not detect initial stages of peroxidation. nih.gov
Specificity Specific for the oxidative degradation of the probe itself.Can react with various aldehydes and other molecules, leading to potential interferences. nwlifescience.com
Assay Conditions Performed under physiological or near-physiological conditions.Requires harsh acidic conditions and high temperatures, which can generate artifacts. nih.gov

Evaluation of Pro-oxidant and Antioxidant Interventions

The this compound assay is a powerful tool for assessing the effects of various compounds on lipid peroxidation. Its real-time nature allows for the precise evaluation of both substances that promote oxidation (pro-oxidants) and those that inhibit it (antioxidants).

Response to Exogenous Reactive Oxygen Species Generators

This compound's fluorescence is quenched in response to a variety of exogenous ROS generators, providing a means to study their pro-oxidant effects. thermofisher.comthermofisher.com Researchers have utilized different types of ROS-generating systems to induce oxidative stress in models containing this compound.

Commonly used ROS generators include:

Azo initiators: Compounds like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) and 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN) thermally decompose to produce a constant flux of peroxyl radicals. researchgate.netatsjournals.org AAPH is water-soluble and generates radicals in the aqueous phase, while the lipid-soluble AMVN generates radicals within the lipid membrane. researchgate.netatsjournals.org

Hydrogen Peroxide (H₂O₂): In the presence of transition metals like iron or copper, H₂O₂ can generate highly reactive hydroxyl radicals via the Fenton reaction. nih.gov

Superoxide (B77818) generating systems: Systems such as xanthine/xanthine oxidase can be used to study the effects of superoxide radicals. researchgate.net

By monitoring the rate of fluorescence decay of this compound in the presence of these agents, the pro-oxidant activity of different substances can be quantified and compared. nih.govatsjournals.org

Quantification of Biological Antioxidant Efficacy (e.g., tocopherols, carotenoids, ubiquinols, therapeutic agents)

The this compound assay is particularly well-suited for quantifying the efficacy of chain-breaking antioxidants. atsjournals.orgresearchgate.net These antioxidants work by donating a hydrogen atom to peroxyl radicals, thereby terminating the lipid peroxidation chain reaction. researchgate.net The ability of an antioxidant to protect this compound from oxidative degradation is directly proportional to its antioxidant activity.

The assay can be used to determine the antioxidant capacity of various biological molecules and therapeutic agents:

Tocopherols (Vitamin E): Alpha-tocopherol is a potent lipid-soluble antioxidant that effectively protects this compound from peroxidation within liposomal membranes. researchgate.netresearchgate.net The assay can be used to compare the relative antioxidant activities of different tocopherol isoforms. researchgate.net

Carotenoids: Beta-carotene and other carotenoids can quench singlet oxygen and scavenge peroxyl radicals. nih.gov Their ability to inhibit the oxidation of this compound has been demonstrated in various studies. researchgate.net

Ubiquinols (Coenzyme Q): The reduced form of coenzyme Q, ubiquinol, is an effective antioxidant that can protect membrane lipids from peroxidation. researchgate.net Its efficacy can be quantified by its ability to delay the fluorescence decay of this compound.

Therapeutic Agents: The antioxidant potential of various drugs, such as the anesthetic propofol (B549288), has been evaluated using this method. atsjournals.org Studies have shown that propofol can efficiently scavenge peroxyl radicals and protect this compound from oxidation. atsjournals.org

The antioxidant efficacy is often determined by measuring the length of the lag phase (inhibition period) before the onset of rapid fluorescence decay. nih.gov This lag phase represents the time during which the antioxidant is effectively scavenging radicals and protecting the probe.

Table 2: Second-Order Rate Constants of Various Antioxidants with Peroxy Radicals in Dioleoylphosphatidylcholine-Liposomes as Determined by the this compound Assay

AntioxidantSecond-Order Rate Constant (M⁻¹s⁻¹)
α-Tocopherol8.76 x 10³
β-Carotene1.97 x 10³
Ubiquinol-101.84 x 10³
Data sourced from a competitive reaction study using cis-parinaric acid. researchgate.net

Application in Pathophysiological Models of Oxidative Stress

The this compound assay has been successfully applied in various pathophysiological models to investigate the role of lipid peroxidation in disease processes. By incorporating this compound into cells or tissues, researchers can monitor oxidative stress in a more biologically relevant context.

One notable application is in the study of ischemia-reperfusion injury in cardiomyocytes. nih.gov In cultured neonatal rat cardiomyocytes, this compound was used to measure lipid peroxidation during simulated ischemia and reperfusion. The study found that lipid peroxidation did not increase during ischemia but rose significantly upon reperfusion, highlighting the critical role of reoxygenation and metabolic resumption in inducing oxidative damage in this context. nih.gov

Another area of application is in neurodegenerative disease research. For example, the this compound assay has been used to investigate the oxidative stress induced by the β-amyloid peptide, which is implicated in Alzheimer's disease. psu.edu Furthermore, the assay has been employed to demonstrate the antioxidant properties of neuropeptides like the Cocaine and Amphetamine Regulated Transcript (CART) peptide, which was found to protect against lipid peroxidation in a model relevant to Parkinson's disease. scienceopen.com

These studies demonstrate the utility of this compound as a sensitive probe for investigating the complex interplay between oxidative stress and disease pathology in cellular and tissue models.

Oxidation Dynamics in Healthy versus Diseased Cellular Phenotypes

This compound has been instrumental in comparing the dynamics of lipid peroxidation in healthy cells versus those affected by disease, revealing how certain pathologies can render cells more vulnerable to oxidative stress.

Erythrocyte Pathologies: The human erythrocyte, or red blood cell (RBC), is constantly exposed to high levels of oxygen and is rich in polyunsaturated fatty acids, making it particularly prone to oxidative damage. nih.gov Studies utilizing this compound have elucidated differences in membrane susceptibility to peroxidation in various erythrocyte pathologies. In sickle cell disease, for example, research on erythrocyte ghost suspensions demonstrated that sickle hemoglobin has a higher capability to promote peroxidation compared to normal hemoglobin. nih.gov This suggests that the increased oxidative stress on sickle erythrocyte membranes may be due to both the enhanced binding of sickle hemoglobin to the membrane and its inherently greater pro-oxidant activity. nih.gov Similarly, in a model for β-thalassemia, red cells loaded with excess α-hemoglobin chains showed increased susceptibility to oxidation, as measured by the parinaric acid assay, highlighting the role of these unstable chains in generating oxidative stress. psu.edu The assay has also been used to compare the effects of different types of oxidants, showing that membrane-permeable agents like cumene (B47948) hydroperoxide cause extensive lipid peroxidation, whereas less soluble oxidants like hydrogen peroxide have a more limited effect on membrane lipids. nih.gov

Table 1: Application of this compound in Erythrocyte Pathology Research

Cellular PhenotypeKey Findings from this compound AssaysReference
Normal vs. Sickle Cell ErythrocytesSickle erythrocyte membranes exhibit increased susceptibility to oxidative stress; sickle hemoglobin is a more potent promoter of peroxidation than normal hemoglobin. nih.gov
β-Thalassemic Model ErythrocytesExcess α-hemoglobin chains enhance the membrane's susceptibility to oxidant challenges, indicating increased oxidative stress. psu.edu
Normal Erythrocytes under Oxidant ChallengeDemonstrated differential effects of oxidants; membrane-soluble cumene hydroperoxide caused extensive lipid peroxidation, while H₂O₂ had a more limited effect. nih.gov

Retinal Pigment Epithelial (RPE) Cells: The retinal pigment epithelium is a cell layer crucial for photoreceptor health and is under constant metabolic and oxidative stress. mdpi.com Oxidative damage to RPE cells is implicated in age-related macular degeneration (AMD). frontiersin.org To study the impact of environmental stressors, cis-parinaric acid was used to measure lipid peroxidation in cultured human RPE cells exposed to cigarette smoke extract (CSE). nih.gov The results showed a dose-dependent decrease in parinaric acid fluorescence, indicating increased lipid peroxidation with higher concentrations of CSE. nih.gov This demonstrates a direct link between a known risk factor for AMD and the induction of oxidative damage in these critical retinal cells. nih.gov Other research has noted that oxidative stress can induce the expression of stress-response proteins like GRP78 in RPE cells. plos.org

Assessment of Lipoprotein Susceptibility to Oxidation

The oxidative modification of low-density lipoprotein (LDL) is a key event in the development of atherosclerosis. nih.gov this compound and its derivatives are effective probes for assessing the susceptibility of lipoproteins to oxidation and for evaluating the protective effects of antioxidants. nih.govnih.gov

The assay monitors the initial stages of lipid decay by measuring the quenching of parinaric acid's fluorescence as it is consumed by radical-initiated oxidation. nih.govresearchgate.net This method has been employed to demonstrate the antioxidant potential of various compounds. For instance, the drug dipyridamole (B1670753) was shown to inhibit LDL oxidation induced by copper ions (Cu(II)) or peroxyl radicals, with its effectiveness monitored by the preservation of cis-parinaric acid fluorescence. nih.gov In comparative studies, dipyridamole proved to be a more potent inhibitor of LDL oxidation than natural antioxidants like α-tocopherol and ascorbic acid. nih.gov

Furthermore, site-specific fluorescent probes, such as free parinaric acid (PnA) and parinaric acid cholesteryl ester (PnCE), have been used to evaluate oxidative stress in different compartments of the LDL particle—the surface and the hydrophobic core, respectively. ahajournals.org Studies using these probes revealed that different oxidants attack the LDL particle differently. When oxidation was initiated by Cu²⁺, the core probe (PnCE) was degraded almost as quickly as the surface probe (PnA). ahajournals.org However, when initiated by iron (Fe³⁺), the core probe was significantly more resistant to oxidation than the surface probe. ahajournals.org This research indicates that oxidation of the LDL core is a critical step that may be essential for the subsequent modification of the LDL protein component. ahajournals.org

Table 2: Use of this compound in Lipoprotein Oxidation Studies

Research FocusOxidative SystemKey Finding Using this compoundReference
Antioxidant efficacy of dipyridamoleLDL + Cu(II) or peroxyl radicalsDipyridamole inhibited LDL oxidation, monitored by preserved cis-parinaric acid fluorescence. nih.gov
Compartment-specific LDL oxidationLDL + Cu²⁺ or Fe³⁺Showed differential oxidation rates of the LDL surface (PnA) vs. core (PnCE), with the core being more resistant to Fe³⁺-mediated oxidation. ahajournals.org
Antioxidant synergyLDL + Myoglobin/H₂O₂Used to reveal the oxidative stress inside LDL and assess the concerted antioxidant activity of caffeic and p-coumaric acids with ascorbate. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms of Beta Parinaric Acid

Selective Cytotoxicity towards Neoplastic Cells

Beta-parinaric acid has demonstrated a notable ability to selectively induce cell death in cancerous cells while having a significantly lesser impact on their non-malignant counterparts. This selective cytotoxicity is a key area of investigation for its potential therapeutic applications.

Differential Sensitivity in Malignant versus Non-Malignant Cell Lines (e.g., leukemia, glioma, breast carcinoma)

Research has consistently shown that various cancer cell lines exhibit heightened sensitivity to parinaric acid compared to normal cells.

Leukemia: Studies report that cis-parinaric acid is toxic to human leukemia cells (HL-60 and THP-1) at concentrations of 5 μM or less. acs.org In contrast, when these cells are differentiated into a more mature, non-cancerous monocytic form, they become resistant to concentrations as high as 30 μM. acs.org This suggests a strong selective action against the undifferentiated, malignant phenotype.

Glioma: A similar differential effect is observed in brain cancer cells. Malignant gliomas are susceptible to the cytotoxic effects of cis-parinaric acid, whereas normal, non-tumorous astrocytes in culture are found to be far less sensitive to its toxic effects. researchgate.net This preferential toxicity points to fundamental metabolic or signaling differences between the cancerous and normal glial cells that parinaric acid exploits.

Breast Carcinoma: The selective action extends to breast cancer. In studies comparing cancerous and non-cancerous breast cell lines, fatty acid mixtures designed to increase cellular polyunsaturated fatty acid content led to a significant, ratio-dependent decrease in the survival of breast cancer cells (MDA-MB-231 and MCF7). semanticscholar.org Conversely, the viability of non-cancerous MCF10A breast cells was almost unaffected under the same conditions. semanticscholar.orgplos.org The cytotoxicity in the cancer cells was linked to increased lipid peroxidation, which was not observed in the non-cancerous cells. semanticscholar.org

Table 1: Differential Sensitivity of Cell Lines to Parinaric Acid This table summarizes the observed differential effects of parinaric acid on malignant versus non-malignant cell lines based on available research.

Cell Type Malignant Cell Line(s) Observation Non-Malignant Cell Line/State Observation
Leukemia HL-60, THP-1 Cytotoxic at ≤ 5 µM acs.org Differentiated Monocytic U-937 Resistant up to 30 µM acs.org
Glioma Malignant Glioma Cells Sensitive to cytotoxicity researchgate.net Normal Astrocytes Far less sensitive researchgate.net
Breast MDA-MB-231, MCF7 Ratio-dependent decrease in viability semanticscholar.org MCF10A Viability largely unaffected semanticscholar.orgplos.org

Mechanisms of Tumor Cell Sensitization to Lipid Peroxidation-Induced Apoptosis/Ferroptosis

The primary mechanism behind the cytotoxicity of parinaric acid is its ability to induce and sensitize cancer cells to oxidative stress, specifically through lipid peroxidation. nih.gov

Once incorporated into cellular membranes, the conjugated double-bond system of parinaric acid is highly susceptible to attack by free radicals. nih.gov This initiates a chain reaction of lipid peroxidation, where cellular lipids are progressively damaged, leading to a loss of membrane integrity and function, ultimately triggering programmed cell death. frontiersin.org The toxic action can be effectively blocked by antioxidants, which confirms that the mechanism is dependent on this oxidative process. acs.orgnih.gov

This form of cell death is characteristic of ferroptosis , an iron-dependent process driven by the overwhelming accumulation of lipid peroxides. frontiersin.orgjst.go.jpresearchgate.net Conjugated fatty acids like parinaric acid are potent inducers of ferroptosis because their structure is particularly prone to the underlying peroxidation reactions. nih.govjst.go.jp The process involves the generation of lipid radicals that react with oxygen to form lipid peroxyl radicals, propagating a damaging chain reaction within the cell membrane. frontiersin.org The formation of lipid-derived electrophiles during this process is considered a critical step in the execution of ferroptosis. nih.gov

Role of Intracellular Signaling Pathways and Transcription Factor Modulation (e.g., JNK, Forkhead)

The differential sensitivity between malignant and non-malignant cells is not merely due to variations in fatty acid uptake but is also rooted in the distinct regulation of key intracellular signaling pathways.

Studies have identified that the preferential toxicity of parinaric acid towards tumor cells is linked to a differential modulation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. researchgate.net In malignant glioma cells, exposure to toxic concentrations of cis-parinaric acid leads to a significant increase in JNK activity while concurrently decreasing p38 MAPK activity. researchgate.net This differential response in stress-activated protein kinases appears to be a key determinant of the selective cell death observed in cancer cells.

Furthermore, Forkhead box (FOXO) transcription factors, which are involved in regulating cellular responses to oxidative stress, are also implicated. nih.gov While generally considered tumor suppressors, FOXO proteins can also promote the transcription of antioxidant genes. nih.gov The interplay between parinaric acid-induced oxidative stress and the baseline state of the JNK and FOXO signaling pathways in cancer cells versus normal cells likely governs the ultimate outcome of cell survival or death.

Modulation of Cellular Signaling Networks

Beyond its direct cytotoxic effects, this compound also functions as a modulator and investigative tool for cellular signaling, particularly within lipid-based communication systems.

Participation in Intracellular Lipid Signaling Cascades

As a fluorescent fatty acid, parinaric acid serves as a valuable probe for studying the dynamics of lipid-protein interactions and the behavior of lipids within membranes. thermofisher.com It is widely used to investigate Fatty Acid-Binding Proteins (FABPs) , which are small cytosolic proteins responsible for the intracellular transport and trafficking of fatty acids and other hydrophobic ligands. plos.orgru.nl

The binding of cis-parinaric acid to FABPs can be monitored through changes in its fluorescence, allowing researchers to determine binding affinities and specificities. plos.org For example, studies with FABPs from the parasite Taenia solium demonstrated that these proteins bind cis-parinaric acid with high affinity, implicating them in the uptake and intracellular movement of fatty acids. plos.org This ability to mimic natural fatty acids allows it to participate in and report on lipid signaling events, such as the rapid labeling of lipid messengers like phosphatidic acid (PA) and diacylglycerol (DAG). sci-hub.se Research has shown that cis-parinaric acid can be used to trace the rapid conversion of PA to DAG, revealing key steps in signaling cascades that are independent of the classic phospholipase C pathway. sci-hub.se

Interactions with Protein Kinase C Activity

The direct interaction of this compound with Protein Kinase C (PKC) is not extensively characterized. However, its influence on lipid metabolism and oxidative stress suggests indirect connections to PKC signaling. PKC enzymes are a family of kinases that play crucial roles in signal transduction governing cell growth, differentiation, and apoptosis, and their activity is often modulated by lipid messengers like diacylglycerol (DAG). plos.org

Evidence points to an indirect relationship where parinaric acid-induced events can influence PKC-related pathways. For instance, the oxidative stress and reactive oxygen species (ROS) generated by parinaric acid are known to activate stress-related signaling cascades, in which PKC can be a component. researchgate.net Furthermore, some fatty acid binding proteins, which interact with parinaric acid, contain phosphorylation sites for PKC, suggesting a potential for regulatory crosstalk between these pathways. plos.org In studies of neutrophil signaling, functional microdomains enriched with specific lipids were shown to activate signal transduction pathways dependent on PKC and other kinases. researchgate.net While parinaric acid itself was not the activator, this highlights how lipid composition, which can be altered by fatty acids, influences PKC-dependent signaling. Therefore, while a direct binding interaction is not established, this compound likely modulates cellular signaling environments in which PKC activity is a critical component.

Ligand Activity with Peroxisome Proliferator-Activated Receptors (PPARs)

This compound, also known as trans-parinaric acid, and its isomers have been identified as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear hormone receptors that are crucial in the regulation of lipid metabolism. researchgate.netnih.gov PPARs exist in three main isoforms: alpha (α), gamma (γ), and beta/delta (β/δ), all of which form a heterodimer with the retinoid X receptor (RXR) to control gene expression. oup.com

Research has demonstrated that this compound (trans-parinaric acid) serves as a high-affinity ligand for PPARα. nih.gov It is utilized as a fluorescent probe in studies investigating the interactions between PPARs and various ligands. nih.gov The binding of this compound to PPARα is a key aspect of its biological activity, as PPARα is involved in regulating fatty acid oxidation and lipid metabolism. oup.com

Furthermore, the isomer cis-parinaric acid has been specifically identified as a novel ligand for human PPARγ. nih.gov The interaction between cis-parinaric acid and PPARγ can be monitored through changes in its fluorescent properties and a shift in its UV spectrum upon binding to the receptor. nih.gov This binding is reversible and can be displaced by other known PPARγ ligands. nih.gov The binding of various ligands, including cis-parinaric acid, to the PPARγ ligand-binding domain has been shown to enhance the thermal stability of the receptor. nih.govcapes.gov.br This direct interaction was the first of its kind to be demonstrated for a fatty acid with PPARγ. nih.gov The affinity of ligands like cis-parinaric acid for PPARs can be in the nanomolar range, which is significant for understanding their physiological roles. nih.gov

Table 1: Ligand Activity of Parinaric Acid Isomers with PPARs

Compound Name PPAR Isotype Nature of Interaction
This compound (trans-Parinaric acid) PPARα High-affinity ligand, fluorescent probe. nih.gov

Enzymatic Interactions and Functional Inhibition

While direct kinetic analysis of this compound (trans-parinaric acid) on lipoxygenase is not extensively detailed in the reviewed literature, significant research has been conducted on its isomer, cis-parinaric acid, as an inhibitor of soybean lipoxygenase-1 (LOX-1). researchgate.netscialert.net Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxides, which are involved in inflammatory processes. scialert.net

Kinetic studies on the inhibition of soybean LOX-1 by cis-parinaric acid have revealed a competitive mode of inhibition. researchgate.netscialert.net This indicates that cis-parinaric acid competes with the substrate, linoleic acid, for binding to the active site of the enzyme. The inhibition is concentration-dependent, with increasing concentrations of cis-parinaric acid leading to a decrease in LOX-1 activity. scialert.net

The inhibitory potency of cis-parinaric acid against soybean LOX-1 has been quantified with an IC₅₀ value of 18.8 μM. researchgate.netscialert.net The IC₅₀ represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic analysis using Lineweaver-Burk plots has determined the inhibition constant (Ki) to be 9.8 μM. researchgate.netscialert.net The Ki value provides a measure of the inhibitor's binding affinity to the enzyme. Additionally, the binding constant (Ka) for the association of cis-parinaric acid with soy LOX-1 was found to be 6.0 ± 0.5 × 10⁴ M⁻¹. researchgate.netscialert.net These findings demonstrate that cis-parinaric acid is a potent, non-redox inhibitor of lipoxygenase. scialert.net

Table 2: Kinetic Parameters of Soybean Lipoxygenase-1 Inhibition by cis-Parinaric Acid

Parameter Value Description
IC₅₀ 18.8 μM The concentration of inhibitor that reduces enzyme activity by 50%. researchgate.netscialert.net
Ki 9.8 μM The inhibition constant, indicating the binding affinity of the competitive inhibitor. researchgate.netscialert.net
Mechanism of Inhibition Competitive The inhibitor competes with the substrate for the enzyme's active site. researchgate.netscialert.net

| Binding Constant (Ka) | 6.0 ± 0.5 × 10⁴ M⁻¹ | The equilibrium constant for the formation of the enzyme-inhibitor complex. researchgate.netscialert.net |

Biosynthesis, Natural Occurrence, and Metabolic Fate of Beta Parinaric Acid

Natural Distribution and Biotechnological Sources

Beta-parinaric acid is found in various plants and fungi, often alongside its isomer, alpha-parinaric acid.

Parinaric acid, in its various isomeric forms, has been identified in the seed oils of several plant species. Notably, species within the genus Impatiens are rich sources of parinaric acid, with concentrations varying significantly among different species. For instance, the seed oil of Impatiens balsamina contains a substantial amount of parinaric acid. nih.gov A study of various Impatiens species revealed the presence of both alpha- and this compound. nih.gov The amount of total parinaric acid can range from 6% to as high as 70% in some Impatiens species. researchgate.net

The fungus Clavulina cristata is another natural source, where α-parinaric acid has been identified. wikipedia.org Similarly, the seed oil of Sebastiana brasiliensis, a plant in the Euphorbiaceae family, has been reported to contain α-parinaric acid. wikipedia.orgcnu.ac.kr While these findings primarily specify the alpha isomer, the co-occurrence of both isomers in nature suggests that plants producing one form may also synthesize the other.

The marine brown alga Padina arborescens has been identified as containing conjugated fatty acids, and enzymes extracted from this seaweed have been shown to synthesize parinaric acid, indicating its potential as a natural source. nih.gov

Elucidation of Biosynthetic Pathways

The biosynthesis of conjugated fatty acids like this compound involves specialized enzymatic machinery capable of modifying common polyunsaturated fatty acids.

The formation of the conjugated double bond system in parinaric acid is a critical biosynthetic step. In Impatiens balsamina, an enzyme termed a "conjugase" has been identified as responsible for the synthesis of α-parinaric acid. wikipedia.org This enzyme is a homolog of the fatty acid desaturase (FAD) family, which typically introduces isolated double bonds into fatty acid chains. wikipedia.org These specialized desaturases, sometimes referred to as FADX, have modified catalytic activities that enable the formation of conjugated double bonds. For example, a bifunctional fatty acid conjugase/desaturase from pomegranate can convert linoleic acid into punicic acid, a conjugated trienoic acid. uniprot.org While this enzyme does not produce parinaric acid, its mechanism of action provides insight into how a typical desaturase can be adapted to function as a conjugase. These enzymes often act on fatty acids esterified to phospholipids (B1166683), such as phosphatidylcholine. uniprot.org

The biosynthesis of this compound starts from common non-conjugated polyunsaturated fatty acids. Alpha-linolenic acid (ALA), an 18-carbon fatty acid with three non-conjugated double bonds, serves as a key precursor. nih.gov Enzymes from the brown alga Padina arborescens have been demonstrated to convert α-linolenic acid into parinaric acid. nih.gov This enzymatic process transforms the methylene-interrupted double bond arrangement of ALA into the conjugated system of parinaric acid. The conversion of ALA to its long-chain polyunsaturated fatty acid derivatives is a known pathway involving a series of desaturase and elongase enzymes. mdpi.com The formation of the conjugated tetraene structure of parinaric acid represents a variation of this pathway, mediated by the specialized conjugase enzymes.

Intracellular Trafficking and Metabolic Turnover

Once synthesized or taken up by a cell, this compound is incorporated into cellular lipids and participates in metabolic processes.

The cellular uptake of long-chain fatty acids is a complex process that can involve both passive diffusion and protein-mediated transport. nih.govnih.gov Fatty acid translocase (FAT/CD36) and plasma membrane fatty acid-binding proteins (FABPpm) are key proteins that facilitate the transport of fatty acids across the cell membrane. nih.gov

Following uptake, fatty acids are activated to their coenzyme A (CoA) esters. This activation is a prerequisite for their incorporation into cellular lipids. Studies using the cis-isomer of parinaric acid (α-parinaric acid) have shown that it is incorporated into membrane phospholipids. nih.gov This incorporation is mediated by an acyl-CoA acyltransferase, which transfers the fatty acid from its CoA derivative to a lysophospholipid. nih.gov In synaptosomal membranes, cis-parinaric acid was predominantly incorporated into phosphatidylcholine and phosphatidylethanolamine (B1630911). nih.gov The structural similarity of this compound to other fatty acids suggests it follows a similar pathway of uptake and esterification into phospholipid pools, where it can then influence the biophysical properties of the cell membrane. nih.govnih.gov

Impact of Beta-Oxidation Inhibition on this compound Probe Retention in Assays Remains an Area for Further Research

Theoretically, if this compound is metabolized through beta-oxidation, its inhibition would lead to an accumulation of the probe within the cell. This increased intracellular concentration, or enhanced retention, would likely result in a more stable and prolonged fluorescence signal when compared to cells with normal beta-oxidation activity, where the probe would be gradually consumed.

Inhibitors of beta-oxidation, such as etomoxir, act by blocking the activity of key enzymes like carnitine palmitoyltransferase I (CPT1). This enzyme is essential for the transport of long-chain fatty acids into the mitochondria, where beta-oxidation occurs. By preventing its entry and subsequent degradation, the fatty acid, or in this case, the fluorescent probe, would be retained in the cytoplasm.

However, without specific studies focused on this compound in the context of beta-oxidation inhibition, a detailed account of the quantitative effects on its retention and fluorescence dynamics cannot be provided. Research employing other fluorescent probes has been conducted to monitor fatty acid oxidation, but direct extrapolation of these findings to this compound may not be accurate without dedicated experimental validation. Therefore, the precise impact of beta-oxidation inhibition on the retention of this compound in assays remains a subject for future investigation.

Advanced Analytical and Computational Techniques in Beta Parinaric Acid Research

Molecular Dynamics Simulations for Membrane Biophysics

Molecular Dynamics (MD) simulations have become an indispensable computational tool for exploring the behavior of fluorescent probes like beta-parinaric acid within lipid bilayers at an atomic resolution. These simulations provide a dynamic view of the probe's interactions with its lipid environment, complementing experimental data by explaining the molecular underpinnings of observed phenomena.

All-atom and coarse-grained MD simulations have been employed to study trans-parinaric acid (t-PnA), the geometric isomer corresponding to β-parinaric acid, in model lipid membranes such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which represent liquid-disordered and solid-ordered lipid phases, respectively. mdpi.comresearchgate.net

Key findings from these simulations reveal:

Location and Orientation: The carboxylate group of t-PnA anchors near the lipid headgroups at the water/lipid interface, while its acyl chain extends into the hydrophobic core of the membrane leaflet. mdpi.com In POPC bilayers, the t-PnA molecule virtually spans the entire membrane leaflet. mdpi.com

Lipid Packing and Phase Partitioning: The nearly linear structure of t-PnA allows for tighter packing with surrounding lipid molecules, particularly in the more ordered gel phase (DPPC). mdpi.comresearchgate.net This favorable interaction explains the experimental observation that t-PnA preferentially partitions into gel-phase domains over the liquid-crystalline phase. mdpi.com

Fluorophore Dynamics: Simulations show that the rotational motion of the t-PnA fluorophore is more hindered, especially in the rigid DPPC bilayer, which correlates with experimental fluorescence anisotropy data. mdpi.comresearchgate.net

Membrane Perturbation: The inclusion of t-PnA can induce subtle changes in membrane properties. For instance, in POPC, t-PnA was found to slightly increase the bilayer thickness, which is an indicator of induced order in the host bilayer. nih.gov

These computational studies provide a detailed molecular picture that helps interpret experimental fluorescence data, solidifying the understanding of how β-parinaric acid reports on membrane order and dynamics. mdpi.com

Table 1: Summary of MD Simulation Findings for trans-Parinaric Acid in Lipid Bilayers

Feature Finding in POPC (Liquid-Disordered) Finding in DPPC (Solid-Ordered) Reference
Location Carboxylate at interface, tail spans leaflet Carboxylate at interface, tail spans leaflet mdpi.com
Lipid Packing Moderate packing with lipids Tighter lipid packing around the probe mdpi.comresearchgate.net
Partitioning Favorable partitioning Markedly higher partitioning preference mdpi.comresearchgate.net
Fluorophore Motion Less hindered rotation More hindered fluorophore rotation mdpi.comresearchgate.net

| Bilayer Thickness | Slight increase | - | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Lipid-Protein Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining structural and dynamic information about molecules in solution and in the solid state. In the context of β-parinaric acid, NMR has been instrumental in characterizing its interactions with lipid-binding proteins and its effects on membrane structure.

Studies on fatty acid-binding proteins (FABPs) have utilized NMR to elucidate the binding mechanism of fatty acids. For instance, 13C NMR studies on rat intestinal and liver FABPs revealed that the carboxylate group of the bound fatty acid is sequestered deep inside the protein's binding cavity. mdpi.comunl.edu This environment is non-ionizable and shielded from the solvent, a detail crucial for understanding how these proteins transport lipids. unl.edu

Solid-state NMR techniques have also been applied to investigate the influence of parinaric acid on the properties of lipid membranes. Using 2H and 31P NMR, researchers can monitor changes in lipid acyl chain order and headgroup dynamics upon the incorporation of the probe. researchgate.net Furthermore, two-dimensional 1H magic-angle spinning (MAS) Nuclear Overhauser Effect Spectroscopy (NOESY) can determine the precise location and distribution of the probe within the membrane, parallel to the membrane normal. researchgate.net These approaches provide direct experimental validation for the orientations and distributions predicted by MD simulations.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, making it an excellent tool for studying chiral molecules. While β-parinaric acid itself is achiral and thus CD-inactive, it can become optically active upon binding to a chiral environment, such as a protein binding pocket. This phenomenon, known as induced circular dichroism (ICD), provides valuable information about ligand binding and the conformation of the binding site. oup.comrsc.org

When β-parinaric acid (referred to as trans-parinaric acid or tPnA in studies) binds to proteins like bovine β-lactoglobulin, a strong ICD signal appears. nih.govnih.gov Key insights gained from CD spectroscopy include:

Binding Stoichiometry: By titrating the protein with the fatty acid and monitoring the change in the CD signal, the stoichiometry of the complex can be determined. Analysis of CD titration curves has shown the complexation of a single molecule of tPnA to a uniform binding site on β-lactoglobulin. nih.gov

Binding Affinity: The data from CD titration experiments can be used to calculate the binding constant (Ka), quantifying the strength of the protein-ligand interaction. For tPnA and bovine β-lactoglobulin, a high binding constant on the order of 10^6 M-1 was determined, indicating a strong association. nih.gov

Conformational Details: The shape and sign of the ICD signal are highly sensitive to the conformation of the bound ligand. The induced optical activity is interpreted as arising from a helical distortion of the planar tetraene chromophore of parinaric acid, which is forced into a specific chiral conformation by the protein's binding site. nih.govnih.gov

Binding Site Location: The ICD signal is sensitive to pH-induced conformational changes in the protein. For β-lactoglobulin, the reversible disappearance of the ICD signal with changing pH confirmed that tPnA binds within the central hydrophobic cavity, which is controlled by the movement of a protein loop at the cavity's entrance. nih.gov

Table 2: Spectroscopic Data for trans-Parinaric Acid Binding to Bovine β-Lactoglobulin

Parameter Value / Observation Method Reference
Induced CD Signal Intense negative band centered at ~310 nm CD Spectroscopy nih.govnih.gov
Binding Constant (Ka) ~1 x 10^6 M-1 CD and Fluorescence Titration nih.gov
Binding Stoichiometry 1:1 (Ligand:Protein) CD Titration, Mass Spectrometry nih.govnih.gov

| UV Absorption Shift | Bathochromic (red) shift upon binding | UV Spectroscopy | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Chromatographic techniques are fundamental for the purification and analytical characterization of this compound and its isomers from complex mixtures, such as seed oils or synthetic reaction products.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification of parinaric acid isomers. nih.gov Preparative reverse-phase HPLC (RP-HPLC) is particularly effective for separating different isomers and for analyzing triacylglycerols (TAGs) that contain conjugated fatty acids like β-parinaric acid. researchgate.netnih.gov The use of a spectrophotometric detector in-line with the HPLC allows for the identification of conjugated tetraene systems based on their characteristic UV absorption spectra. For instance, β-parinaric acid derivatives exhibit three absorption maxima around 290, 302, and 317 nm. nih.govsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark for fatty acid profiling. For analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs). GC separates the different FAMEs, which are then identified by their mass spectra. nih.gov The analysis of β-parinaric acid by GC requires polar capillary columns to separate the geometric and positional isomers of unsaturated fatty acids. rsc.org GC-MS has been used to determine the relative abundance of β-parinaric acid in natural sources like Impatiens seed oil. mdpi.com In one study, GC analysis on an SP-2560 column successfully separated the FAME of β-parinaric acid (all-trans) from its other isomers, allowing for its quantification. mdpi.com

Table 3: Chromatographic Methods for this compound Analysis

Technique Application Key Parameters / Findings Reference
Preparative HPLC Purification of isomers from synthetic mixtures. Allows isolation of pure β-parinaric acid. nih.gov
RP-HPLC Analysis of triacylglycerols containing parinaric acid. UV detection at ~290-320 nm confirms conjugated tetraene structure. researchgate.netnih.gov
GC-MS Fatty acid profiling of natural oils. Requires FAME derivatization and polar GC columns for isomer separation. nih.govmdpi.com

| GC-FID | Quantification of isomer distribution. | Reported relative abundance of β-parinaric acid in Impatiens balsamina as ~4-5% of total 18:4 isomers. | mdpi.com |

Emerging Research Frontiers and Translational Opportunities for Beta Parinaric Acid

Development of Next-Generation Fluorescent Probes and Conjugates

The inherent fluorescence of beta-parinaric acid, arising from its conjugated tetraene system, makes it a powerful intrinsic probe for studying biological membranes. wikipedia.orgmdpi.com Unlike probes with large, extrinsic fluorophores that can perturb membrane structure, this compound is a close structural analog of natural lipids, allowing it to integrate into phospholipid bilayers with minimal disruption. wikipedia.orgthermofisher.com Its utility as a fluorimetric probe to determine characteristic temperatures and dynamics of membranes from cultured animal cells has been established. researchgate.netnih.gov

Modern research, particularly through molecular dynamics simulations, has provided a deeper understanding of its behavior, fueling the development of more sophisticated applications. mdpi.com These studies reveal key differences between this compound (trans-PnA) and its cis-isomer (alpha-parinaric acid or c-PnA) that can be exploited in probe design.

Key Research Findings from Molecular Dynamics Simulations:

Location and Orientation: Both isomers position themselves with their carboxylate group at the water/lipid interface and their acyl tail extending into the membrane leaflet. mdpi.com

Lipid Packing and Partitioning: this compound's almost linear structure allows for tighter packing with surrounding lipids, especially in more ordered gel-phase membranes like those composed of dipalmitoylphosphatidylcholine (DPPC). mdpi.com This results in a clearer preference (partitioning) for the gel phase compared to its cis-isomer. mdpi.com

Rotational Dynamics: The rotation of the fluorophore portion of this compound is more hindered, particularly in the ordered gel (DPPC) phase, making it a sensitive reporter of membrane order and dynamics. mdpi.com

These precise biophysical characteristics are crucial for designing next-generation probes. The ability to synthesize this compound and its derivatives through methods like iterative Suzuki-Miyaura cross-coupling or ruthenium-catalyzed reactions opens avenues for creating novel conjugates. researchgate.netresearchgate.net Such developments could lead to probes that are targeted to specific organelles or cell types, or that are designed to report on specific lipid-protein interactions with greater sensitivity and precision.

Comparative Properties of Parinaric Acid Isomers as Membrane Probes

Data derived from all-atom and coarse-grained molecular dynamics simulations.

PropertyThis compound (t-PnA)Alpha-Parinaric Acid (c-PnA)Reference
StructureAll-trans, almost linearContains cis double bonds, kinked structure mdpi.com
Lipid PackingTighter packing with surrounding lipidsLess tight packing mdpi.com
Partitioning PreferenceStronger partitioning into gel-phase (DPPC) membranesLess pronounced partitioning preference mdpi.com
Fluorophore RotationMore hindered, especially in gel phaseLess hindered mdpi.com

Exploration in Novel Disease Pathogenesis Models (e.g., neurodegeneration, metabolic disorders beyond initial findings)

While this compound itself is a subject of growing interest, much of the foundational research into the pathological and therapeutic effects of parinaric acid has utilized its more readily available isomer, cis-parinaric acid. The findings from these studies provide a strong rationale for the exploration of this compound in similar disease models, given their shared identity as polyunsaturated fatty acids that act as sensitive reporters of lipid environments and peroxidation. acs.orguu.nl

Neurodegenerative Disorders: Oxidative stress and lipid peroxidation are implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's and glaucoma. karger.comresearchgate.net

In models related to glaucoma, cis-parinaric acid fluorescence has been used as a tool to measure lipid peroxidation in cultured human optic nerve head astrocytes, demonstrating that stressors like transforming growth factor-β2 (TGF-β2) and hydrogen peroxide induce oxidative damage. karger.com

Research into Alzheimer's disease has shown that the methyl ester of cis-parinaric acid may have neuroprotective effects, with one study noting decreased levels of amyloid-beta plaques and improved cognitive function in an animal model.

Metabolic and Inflammatory Disorders: The ability of parinaric acid to probe lipid-protein interactions makes it a valuable tool for studying diseases with metabolic and inflammatory components.

In the context of inflammatory bowel disease, cis-parinaric acid has been used as an intrinsically fluorescent fatty acid to confirm lipid binding to novel anti-inflammatory proteins derived from parasites, aiding in the characterization of potential new biologics. pnas.org

The unique properties of fluorescent fatty acids are also being leveraged to study peroxisomal function and dysfunction, which are linked to pediatric-onset neurodegenerative conditions. researcher.life

These studies collectively highlight the potential of parinaric acid isomers to serve as both tools and potential modulators in a range of diseases characterized by lipid dysregulation and oxidative stress. Future research is warranted to specifically delineate the actions of this compound in these models.

Investigation of Therapeutic Potential, particularly as a Selective Anti-Cancer Agent

A significant area of emerging research is the investigation of conjugated fatty acids as selective anti-cancer agents. jst.go.jp While most of the existing research has been performed with the cis-isomer, the findings suggest that conjugated tetraenoic fatty acids as a class, including this compound, are promising for cancer therapy. jst.go.jpnih.gov

The primary mechanism appears to be the selective induction of cytotoxicity in malignant cells. wikipedia.orgscialert.net Studies have shown that cis-parinaric acid is toxic to human leukemia and malignant glioma cells at low micromolar concentrations, while normal, non-cancerous cells like astrocytes are far less sensitive to its effects. wikipedia.orgscialert.net

Key Research Findings on Anti-Cancer Effects:

Mechanism of Action: The cytotoxicity of cis-parinaric acid is linked to its ability to sensitize tumor cells to lipid peroxidation. nih.govresearchgate.net This process involves the generation of free radicals that damage cellular membranes, leading to cell death. scialert.net More recent studies suggest that conjugated fatty acids induce a form of programmed cell death known as ferroptosis, which is distinct from the mechanisms of many current chemotherapy drugs and may be effective against treatment-resistant cancers. jst.go.jp

Selective Toxicity: The preferential toxicity towards tumor cells has been attributed to differences in the regulation of cellular signaling pathways, such as those involving c-Jun N-terminal kinase and forkhead transcription factors, between malignant and normal cells. wikipedia.orgscialert.net

PPARγ Ligand Activity: In addition to direct cytotoxic effects, cis-parinaric acid has been identified as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a target in cancer therapy. aacrjournals.org

The demonstrated efficacy and selectivity of cis-parinaric acid provide a strong foundation for investigating the therapeutic potential of this compound. Its unique structural and biophysical properties may offer a distinct therapeutic profile.

Cytotoxic Effects of cis-Parinaric Acid on Various Cell Lines

This table summarizes the selective toxicity observed in in vitro studies.

Cell LineCell TypeObserved EffectReference
Human Leukemia Cells (e.g., U-937, THP-1, HL-60)MalignantCytotoxic at concentrations of 5 µM or less nih.govscialert.netresearchgate.net
Malignant GliomasMalignantCytotoxic wikipedia.orgscialert.net
Y-79 Human RetinoblastomaMalignantCytotoxic at concentrations less than 5 µM nih.govresearchgate.net
Normal AstrocytesNon-MalignantFar less sensitive to cytotoxic effects compared to malignant gliomas wikipedia.orgscialert.net
Human Fibroblasts, Bovine Aortic Endothelial CellsNon-MalignantMuch less sensitive to cytotoxic effects compared to malignant cell lines nih.govresearchgate.net

Q & A

Q. How can researchers determine the purity and structural integrity of β-parinaric acid in experimental preparations?

β-Parinaric acid’s conjugated tetraene chromophore is highly sensitive to oxidation, necessitating rigorous purity checks. Methodologies include:

  • HPLC analysis : Quantify purity using reverse-phase chromatography with UV detection at 300–320 nm, where β-parinaric acid exhibits strong absorption (ε_max > 65,000) .
  • NMR spectroscopy : Confirm structural integrity via ¹H-NMR to detect oxidation byproducts (e.g., loss of conjugated double bonds) .
  • Fluorescence lifetime measurements : Degraded samples show reduced quantum yields and shortened lifetimes due to increased nonradiative decay .

Q. What are the standard protocols for handling β-parinaric acid to minimize photodegradation during experiments?

  • Store solutions in inert solvents (e.g., ethanol or hexane) under argon at −20°C.
  • Conduct experiments under dim red light to prevent UV-induced isomerization .
  • Use quartz cuvettes for spectroscopic studies to avoid UV absorption interference from glass .

Advanced Research Questions

Q. How do solvent polarizability and temperature affect β-parinaric acid’s fluorescence properties, and how can these variables be optimized for membrane studies?

β-Parinaric acid’s fluorescence quantum yield (QY) and lifetime are inversely correlated with solvent polarizability and temperature:

  • Solvent effects : In low-polarizability solvents (e.g., hexane), the emission wavelength remains stable (~420 nm), but QY decreases in polar solvents due to enhanced nonradiative decay .
  • Temperature dependence : Below 20°C, QY increases by 30–50% in lipid bilayers, making it ideal for membrane phase transition studies .
  • Optimization : Pre-equilibrate samples at target temperatures and use solvent-matched controls to isolate environmental effects.

Q. What experimental strategies resolve contradictions in reported partition coefficients of β-parinaric acid in heterogeneous lipid systems?

Discrepancies often arise from:

  • Methodological variability : Compare fluorescence anisotropy (for membrane incorporation) with dual-quenching assays (e.g., iodide and acrylamide) to validate partitioning .
  • Membrane composition : Account for cholesterol content, which alters probe mobility and partitioning. Use calorimetry to correlate phase behavior with fluorescence data .
  • Statistical modeling : Apply multivariate regression to disentangle competing factors (e.g., pH, ionic strength) .

Q. How does β-parinaric acid compare to other conjugated polyene probes (e.g., diphenylpolyenes) in monitoring lipid-protein interactions?

  • Sensitivity : β-Parinaric acid’s tetraene system provides stronger absorption (vs. diphenylpolyenes) but similar solvent shift trends. Use it for systems requiring high signal-to-noise ratios .
  • Specificity : Diphenylpolyenes are less prone to oxidation but lack β-parinaric acid’s membrane localization specificity. Combine both probes to distinguish bulk vs. interfacial effects .

Methodological Challenges

Q. What are the best practices for interpreting fluorescence lifetime data when β-parinaric acid exhibits multi-exponential decay in complex lipid mixtures?

  • Use time-correlated single-photon counting (TCSPC) with global analysis to resolve lifetime components.
  • Validate with phase-modulation fluorometry to rule out artifacts from light scattering .
  • Correlate lifetime heterogeneity with membrane domain heterogeneity via atomic force microscopy (AFM) .

Q. How can researchers address the limited photostability of β-parinaric acid in long-term live-cell imaging studies?

  • Chemical stabilization : Add antioxidants (e.g., 1 mM Trolox) to imaging buffers.
  • Pulsed illumination : Use total internal reflection fluorescence (TIRF) microscopy to reduce exposure time .
  • Alternative probes : Validate findings with redox-insensitive probes (e.g., Laurdan) for cross-comparison .

Data Interpretation & Reporting

Q. How should researchers report conflicting spectral shifts in β-parinaric acid studies to enhance reproducibility?

  • Document solvent polarizability indices (e.g., using the Lorentz-Lorenz equation) to contextualize absorption shifts .
  • Standardize calibration curves with reference solvents (hexane, ethanol, water) in all publications .
  • Share raw spectral data in supplementary materials to enable reanalysis .

Q. What statistical frameworks are recommended for analyzing β-parinaric acid’s environment-sensitive fluorescence in high-throughput screens?

  • Machine learning : Train classifiers on spectral libraries to predict lipid composition .
  • Principal component analysis (PCA) : Reduce dimensionality of emission wavelength and QY datasets .

Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using β-parinaric acid in biological studies?

  • Disclose potential cytotoxicity in cell lines (e.g., via MTT assays) .
  • Obtain institutional approval for animal studies involving fluorescent probes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.